Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester
Description
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester (CAS: 439108-61-9) is a synthetic organic compound belonging to the class of carbanilate esters. Its structure comprises a phenyl ring substituted with a hexyloxy group at the para position, a methyl group at the ortho position, and a carbamate linkage esterified with 2-(dimethylamino)ethanol. This compound is structurally related to bioactive esters used in pharmacology and agrochemicals, though its specific applications remain less documented in the provided evidence.
Properties
CAS No. |
63986-39-0 |
|---|---|
Molecular Formula |
C18H30N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C18H30N2O3/c1-5-6-7-8-12-22-16-9-10-17(15(2)14-16)19-18(21)23-13-11-20(3)4/h9-10,14H,5-8,11-13H2,1-4H3,(H,19,21) |
InChI Key |
STOXICLIVXPABV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Acid Intermediate
A key intermediate is a substituted benzoic acid derivative bearing the 4-(hexyloxy) and 2-methyl substituents. According to a related process for 3,4-dihydroxy-2-methyl benzoic acid alkyl esters, the synthesis involves:
- Esterification of the corresponding hydroxy-methoxy benzoic acid with an alkyl alcohol (here, hexyloxy substitution implies use of 1-hexanol or equivalent).
- Reaction with formaldehyde and dimethylamine to introduce the 2-(dimethylamino)methyl group on the aromatic ring.
- Reduction and demethylation steps to finalize the substitution pattern on the aromatic ring.
This process is typically carried out in solvents such as tetrahydrofuran, dioxane, or diethyl ether, with acid catalysts like acetic acid or hydrochloric acid, at temperatures ranging from 25 °C to reflux temperature for 2 to 10 hours.
Esterification with 2-(Dimethylamino)ethanol
The final esterification step involves reacting the carbanilic acid derivative with 2-(dimethylamino)ethanol to form the 2-(dimethylamino)ethyl ester. This reaction can be facilitated by:
- Activation of the carboxylic acid group, often by conversion to an acid chloride or chloroformic acid derivative.
- Reaction of the acid chloride with 2-(dimethylamino)ethanol under controlled temperature and inert atmosphere to avoid side reactions.
A related process for preparing chloroformic acid aryl esters involves reacting phenols with phosgene to form chloroformate intermediates, which then react with amines or alcohols to form carbamates or esters. This method is advantageous for carbamates disubstituted on the nitrogen atom and can be adapted for ester formation with amine-substituted alcohols like 2-(dimethylamino)ethanol.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Aromatic esterification | 3-hydroxy-4-methoxy benzoic acid + 1-hexanol + acid catalyst | 25 °C to reflux | 2–10 hours | Acid catalysis (acetic or HCl), solvent: THF/dioxane/ether |
| Aminomethylation | Formaldehyde + dimethylamine + acid catalyst | 25 °C to reflux | 2–10 hours | Formation of 2-dimethylaminomethyl intermediate |
| Reduction and demethylation | Suitable reducing agents (e.g., catalytic hydrogenation) | Ambient to mild heat | Variable | To convert methoxy groups to hydroxy, finalize substitution |
| Acid activation (acid chloride) | Phosgene or equivalent reagent | 100–145 °C | 8–12 hours | Controlled phosgene addition, inert atmosphere |
| Esterification | Acid chloride + 2-(dimethylamino)ethanol | Ambient to mild heat | 1–5 hours | Anhydrous conditions to avoid hydrolysis, base scavenger may be used |
Analytical and Purification Techniques
- NMR Spectroscopy (1H and 13C) : To confirm substitution pattern and ester formation.
- HPLC : For monitoring reaction progress and purity assessment.
- Chromatography : Flash column chromatography or recrystallization to purify the final product.
- Mass Spectrometry : To confirm molecular weight and structure.
Research Findings and Considerations
- The reaction sequence requires precise control of pH and temperature to avoid side reactions such as over-alkylation or hydrolysis.
- Use of acid catalysts in the aminomethylation step enhances yield but requires neutralization before subsequent steps.
- The phosgene-based activation step, while efficient, demands strict safety protocols due to phosgene toxicity.
- Alternative activating agents (e.g., carbonyldiimidazole) may be considered to avoid phosgene use, though with trade-offs in yield or reaction time.
- The presence of the dimethylamino group in the ester moiety imparts basicity, which can affect solubility and purification strategies.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Advantages | Challenges |
|---|---|---|---|
| Aromatic Esterification | Acid-catalyzed esterification with hexyloxy substitution | Straightforward, commercially viable | Requires control of reaction time and temperature |
| Aminomethylation | Reaction with formaldehyde and dimethylamine | Efficient introduction of amino group | Sensitive to pH, side reactions possible |
| Reduction/Demethylation | Catalytic hydrogenation or chemical reduction | Finalizes substitution pattern | Requires careful monitoring |
| Acid Activation (Phosgene) | Formation of acid chloride intermediate | High yield, well-established method | Toxic reagents, safety concerns |
| Esterification with 2-(Dimethylamino)ethanol | Nucleophilic substitution to form ester | Direct formation of target ester | Moisture sensitive, requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Pharmaceutical Development
Carbanilic acid derivatives are often explored for their potential therapeutic effects. The unique structural features of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester may confer specific biological activities that can be harnessed in drug development. Preliminary studies suggest that this compound could exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential for use in antibiotic formulations.
- Anticancer Properties : Research into structurally related compounds has revealed cytotoxic effects on cancer cell lines, warranting further investigation into this compound's capabilities.
Chemical Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Esterification Reactions : Reacting carbanilic acid with hexyloxy alcohols and dimethylaminoethyl halides under acidic conditions.
- Nucleophilic Substitution : Utilizing dimethylaminoethanol to replace halogen substituents in precursor compounds.
These methods highlight the versatility in synthesizing this compound based on available starting materials.
Research has focused on understanding the binding affinity and activity of carbanilic acid derivatives against various biological targets. For instance:
- A study demonstrated that related compounds exhibited significant inhibition of bacterial growth in vitro, suggesting that carbanilic acid derivatives could be developed into new antimicrobial agents.
- Another investigation into the cytotoxic effects of structurally similar compounds on cancer cell lines revealed promising results, indicating potential applications in oncology.
Interaction Studies
Studies have also examined the interactions of carbanilic acid derivatives with cellular components:
- Interaction studies revealed that these compounds could modulate enzyme activity related to metabolic pathways, potentially influencing drug metabolism and efficacy.
- Investigations into the solubility characteristics of these compounds showed enhanced solubility due to the hexyloxy group, which may improve bioavailability in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can then interact with enzymes and receptors in biological systems. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes, thereby increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Insights :
- Ester Group: The dimethylaminoethyl group distinguishes it from simpler esters (e.g., ethyl in Desmedipham), offering pH-dependent solubility and possible interaction with biological targets like acetylcholine receptors .
Pharmacological and Functional Comparisons
- Bioactivity: T32352 (CAS 20228-96-0), a chloro-methyl-substituted analogue, is studied for its pharmacological profile as a monohydrochloride salt, suggesting applications in neuropharmacology . Desmedipham is a commercial herbicide targeting weed control in crops like sugar beet, highlighting the role of carbamate esters in agrochemistry .
- Dimethylaminoethyl Esters: Compounds with this group (e.g., the target compound and T32352) may exhibit CNS activity due to structural similarity to DMAE (dimethylethanolamine) derivatives, which are explored for cognitive enhancement .
Physicochemical Properties
- Solubility : The hexyloxy chain in the target compound likely reduces water solubility compared to methoxy or chloro analogues but improves lipid bilayer penetration .
- Stability: Carbamate esters are generally susceptible to hydrolysis under acidic or alkaline conditions. The dimethylaminoethyl group may require stability testing for dimethylaniline residues, as outlined in pharmacopeial guidelines .
Biological Activity
Carbanilic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester is a specific derivative that has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a hexyloxy group, a methyl group, and a dimethylaminoethyl ester moiety. This structure is responsible for its biological properties.
Biological Activity Overview
Research indicates that Carbanilic acid derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that related compounds possess antimicrobial properties against various pathogens.
- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective capabilities, potentially useful in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Compounds in this class may exhibit anti-inflammatory effects, contributing to their therapeutic potential.
Antimicrobial Activity
A study evaluating the antimicrobial activity of various carbanilic acid derivatives found that some exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values varied among different derivatives, indicating structure-activity relationships.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Carbanilic Acid Derivative | 16 | Pseudomonas aeruginosa |
Neuroprotective Effects
In vitro studies have shown that the compound can inhibit acetylcholinesterase (AChE) activity, which is crucial for neuroprotection. A dose-dependent increase in acetylcholine levels was observed, suggesting potential applications in Alzheimer's disease treatment.
- Neuroprotection Study : In a model of oxidative stress induced by amyloid-beta peptide, the compound demonstrated significant protective effects on neuronal cells.
Case Studies
-
Case Study on Neuroprotection :
- Objective : To evaluate the neuroprotective effects of the compound in a rat model of Alzheimer's disease.
- Findings : Treatment with the compound resulted in reduced neuronal cell death and improved cognitive function as measured by behavioral tests.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the efficacy of the compound against resistant bacterial strains.
- Findings : The compound showed promising results against multi-drug resistant strains, suggesting its potential as a new antimicrobial agent.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-esterification.
- Purify using column chromatography or recrystallization to isolate the target compound from by-products.
How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
A multi-technique approach is essential:
Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and alkyl/ether groups (δ 1.0–4.5 ppm). The dimethylamino group (N(CH₃)₂) typically appears as a singlet near δ 2.2–2.5 ppm .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities.
Mass Spectrometry : ESI-MS or EI-MS to verify molecular weight (e.g., m/z 352.4 for C₁₉H₃₀N₂O₃) and fragmentation patterns .
Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .
Q. Data Cross-Validation :
What are the potential research applications of this compound?
Methodological Answer:
- Herbicidal Activity : Structural analogs like Desmedipham (a phenylcarbamate herbicide) inhibit photosynthesis by targeting Photosystem II, suggesting similar mechanisms for this compound .
- Chiral Intermediates : The dimethylaminoethyl group may serve as a precursor for synthesizing bioactive amines or quaternary ammonium salts in drug development .
- Surfactant/Catalyst Studies : The amphiphilic nature (polar dimethylamino group + hydrophobic hexyloxy chain) could be explored in micelle formation or phase-transfer catalysis .
How can researchers address contradictions in reported physicochemical data?
Methodological Answer:
Discrepancies in properties (e.g., boiling point, solubility) often arise from:
- Purity variations : Use DSC (Differential Scanning Calorimetry) to confirm melting points and detect impurities .
- Experimental conditions : Boiling points (e.g., 408.8°C at 760 mmHg ) should be validated using calibrated equipment under inert atmospheres.
- Database errors : Cross-reference NIST data with peer-reviewed literature, noting that "NIST makes no warranties [...] for errors or omissions" .
Q. Recommended Workflow :
Replicate measurements using standardized protocols.
Compare with structurally similar compounds (e.g., p-heptyloxycarbanilic acid esters) for trend analysis .
What advanced computational methods can predict the compound’s bioactivity or stability?
Methodological Answer:
- QSAR Modeling : Use descriptors like Polar Surface Area (PSA) (67.43 Ų ) and logP (~3.5 estimated) to correlate with herbicidal activity or membrane permeability.
- Molecular Docking : Simulate interactions with Photosystem II (PDB ID: 3WU2) to predict binding affinity, leveraging the carbanilate moiety’s role in herbicide action .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
How can enantiomeric impurities be resolved if the compound exhibits chirality?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol gradients to separate enantiomers, as demonstrated for 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer if a racemic mixture forms during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
